

# Spectroscopic Profile of Methyl N-methylantranilate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl N-methylantranilate

Cat. No.: B146674

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl N-methylantranilate** (CAS No. 85-91-6), a key aromatic compound utilized in the fragrance, flavor, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside experimental protocols and a visual workflow for spectroscopic analysis.

## Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy for **Methyl N-methylantranilate**.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Methyl N-methylantranilate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
2.86	s	3H	N-CH <sub>3</sub>
3.84	s	3H	O-CH <sub>3</sub>
6.59	d	1H	Ar-H
6.66	t	1H	Ar-H
7.37	t	1H	Ar-H
7.89	d	1H	Ar-H
s: singlet, d: doublet, t: triplet			

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Methyl N-methylantranilate**

Chemical Shift ( $\delta$ ) ppm	Assignment
29.1	N-CH <sub>3</sub>
51.4	O-CH <sub>3</sub>
110.1	Ar-C
111.9	Ar-C
115.7	Ar-C
131.6	Ar-C
134.3	Ar-C
151.7	Ar-C-N
169.0	C=O

## Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for **Methyl N-methylantranilate**

Wavenumber (cm <sup>-1</sup> )	Transmittance (%)	Assignment
3416	63	N-H Stretch
3060	85	Aromatic C-H Stretch
2948	76	Aliphatic C-H Stretch
2842	86	Aliphatic C-H Stretch
1686	13	C=O (Ester) Stretch
1599	12	Aromatic C=C Stretch
1572	19	Aromatic C=C Stretch
1514	22	N-H Bend
1454	43	C-H Bend
1432	44	C-H Bend
1308	51	C-N Stretch
1248	26	C-O (Ester) Stretch
1160	50	Aromatic C-H Bend (ortho-disubstituted)
1084	49	
958	81	
749	24	
665	73	

## Ultraviolet-Visible (UV-Vis) Spectroscopy

A precise UV-Vis spectrum for **Methyl N-methylantranilate** was not available in the searched databases. However, data for the closely related compound, Methyl anthranilate, in cyclohexane reveals absorption maxima that can serve as an estimate. One source also

indicates a UV absorption maximum for **Methyl N-methylantranilate** at 434 nm.<sup>[1]</sup> Another study focusing on phototoxicity mentions a peak absorbance at 350 nm.

## Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectroscopic data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data were sourced from the Spectral Database for Organic Compounds (SDBS).

- Instrumentation: 90 MHz Spectrometer for  $^1\text{H}$  NMR and 22.49 MHz for  $^{13}\text{C}$  NMR.
- Sample Preparation: The sample was dissolved in a deuterated solvent, typically Chloroform-d ( $\text{CDCl}_3$ ) or Dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ), and placed in a 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - Solvent:  $\text{CDCl}_3$
  - Temperature: Ambient
  - Reference: Tetramethylsilane (TMS) at 0 ppm.
- $^{13}\text{C}$  NMR Acquisition:
  - Solvent:  $\text{CDCl}_3$
  - Temperature: Ambient
  - Reference:  $\text{CDCl}_3$  at 77.0 ppm.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR data was obtained from the Spectral Database for Organic Compounds (SDBS).

- Instrumentation: The specific model of the FT-IR spectrometer is not detailed in the database. A common instrument for such analyses is a Bruker Tensor series FT-IR spectrometer.
- Sample Preparation: The spectrum was acquired using the liquid film method. A thin film of neat **Methyl N-methylantranilate** was placed between two potassium bromide (KBr) plates.
- Data Acquisition:
  - Method: Transmittance
  - Spectral Range: Typically 4000-400  $\text{cm}^{-1}$
  - Resolution: Typically 4  $\text{cm}^{-1}$

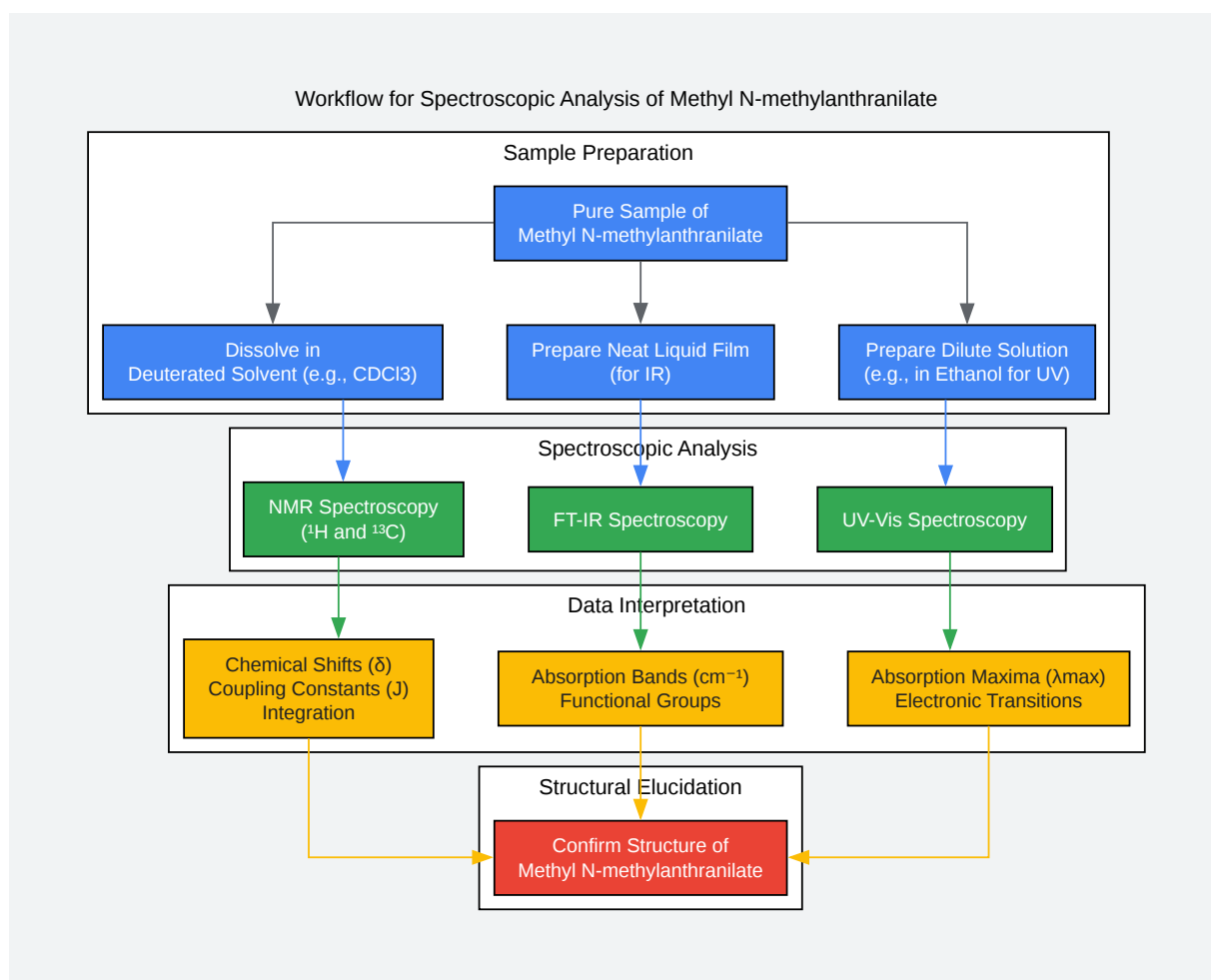
## Ultraviolet-Visible (UV-Vis) Spectroscopy

A standard protocol for acquiring a UV-Vis spectrum of a compound like **Methyl N-methylantranilate** is as follows.

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation: A dilute solution of **Methyl N-methylantranilate** is prepared using a UV-transparent solvent, such as ethanol or cyclohexane. A typical concentration is in the range of  $10^{-4}$  to  $10^{-6}$  M.
- Data Acquisition:
  - Solvent: Ethanol (or other suitable UV-transparent solvent).
  - Cuvette: 1 cm path length quartz cuvette.
  - Scan Range: 200-800 nm.
  - Blank: The spectrum of the pure solvent is recorded first as a baseline and automatically subtracted from the sample spectrum.

## Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound such as **Methyl N-methylantranilate**.



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## References

- 1. researchgate.net [researchgate.net]
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